molecular formula C6H5BrClNO B1383937 2-Amino-4-bromo-3-chlorophenol CAS No. 2091488-61-6

2-Amino-4-bromo-3-chlorophenol

Cat. No.: B1383937
CAS No.: 2091488-61-6
M. Wt: 222.47 g/mol
InChI Key: SDFYQMCRZVAVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-3-chlorophenol is an aromatic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chlorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group, and subsequent halogenation to introduce the bromo and chloro substituents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Halogenating agents: Such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

ABCP has been investigated for its potential antimicrobial and anticancer properties.

Antimicrobial Activity :
Research indicates that ABCP exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that ABCP could serve as a lead compound for developing new antibiotics, particularly in the context of rising antibiotic resistance.

Anticancer Properties :
In vitro studies have shown that ABCP can inhibit the proliferation of cancer cell lines, such as breast (MCF-7) and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest. For example:

  • Case Study: MCF-7 Cell Line
    • IC50 Value : 15 μM after 48 hours of treatment
    • Mechanism : Induction of apoptosis via activation of caspases.

Organic Synthesis

ABCP serves as a versatile precursor in organic synthesis. Its structural characteristics allow it to participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The halogen substituents enhance reactivity towards electrophiles.
  • Condensation Reactions : ABCP can form Schiff bases and other derivatives through condensation reactions with aldehydes or ketones.

A notable application involves the preparation of complex organic molecules, such as 4-(benzyloxy)-1-bromo-2-chlorobenzene.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ABCP against a panel of bacterial strains, demonstrating its potential to inhibit pathogenic growth effectively. This study highlights the relevance of ABCP in addressing antibiotic resistance.

Case Study 2: Anticancer Mechanisms

In research focusing on the MCF-7 breast cancer cell line, ABCP was shown to induce apoptosis, making it a candidate for further development in anticancer therapies. The study provided insights into the molecular mechanisms underlying its biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-chlorophenol involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-bromo-3-chlorophenol include:

  • 2-Amino-4-bromophenol
  • 2-Amino-3-chlorophenol
  • 4-Bromo-3-chlorophenol

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Biological Activity

2-Amino-4-bromo-3-chlorophenol (ABCP) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₆H₄BrClN₁O
SMILES Notation: Nc1cc(Br)ccc1O
Physical State: Solid at room temperature

ABCP features a phenolic structure with amino, bromo, and chloro substituents. Its unique combination of functional groups contributes to its diverse biological activities.

The biological activity of ABCP is primarily attributed to its ability to interact with various biomolecular targets. The presence of amino, bromo, and chloro groups enhances its reactivity, allowing it to participate in multiple biochemical pathways.

Key mechanisms include:

  • Enzyme Inhibition: ABCP may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity: Structurally similar compounds often exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Toxicological Effects: Studies indicate that ABCP can induce toxicity in certain cell types, impacting erythrocyte counts and causing oxidative stress.

Antimicrobial Properties

Research has indicated that ABCP possesses antimicrobial activity against various bacterial strains. For instance, studies have shown moderate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Cytotoxicity and Toxicological Studies

Toxicological assessments have revealed that ABCP can induce cytotoxic effects in mammalian cells. Notable findings include:

  • Erythrocyte Toxicity: Chronic exposure in animal models has shown a decrease in erythrocyte counts and hemoglobin levels, indicating potential hematotoxicity .
  • Nephrotoxicity: In Fischer 344 rats, intraperitoneal administration resulted in significant renal damage characterized by proximal tubular injury .

Carcinogenic Potential

Studies have explored the carcinogenic potential of ABCP through chronic bioassays. In male rats, there was a significant increase in the incidence of squamous cell papilloma and carcinoma of the forestomach at higher doses . These findings raise concerns regarding the long-term exposure risks associated with this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-4-bromophenolSimilar halogen substitutionsDifferent biological activity profile
2-Amino-3-chlorophenolLacks bromo groupMore reactive towards electrophiles
4-Bromo-3-chlorophenolLacks chloro groupDifferent reactivity patterns
3-ChloroanilineSimilar amino groupVarying solubility characteristics

This table highlights how structural variations influence the biological activities and reactivities of these compounds.

Case Studies

  • Chronic Bioassay in Rats:
    • A study involving Fischer 344 rats demonstrated significant increases in squamous cell carcinoma incidence at high doses of ABCP. The study utilized a well-controlled experimental design with multiple dose groups .
  • In Vitro Antimicrobial Testing:
    • In vitro assays have shown that ABCP exhibits selective antimicrobial activity against Chlamydia species. The compound affected inclusion size and morphology in infected cells without inducing significant cytotoxicity .

Properties

IUPAC Name

2-amino-4-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFYQMCRZVAVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-3-chlorophenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-3-chlorophenol
Reactant of Route 3
Reactant of Route 3
2-Amino-4-bromo-3-chlorophenol
Reactant of Route 4
Reactant of Route 4
2-Amino-4-bromo-3-chlorophenol
Reactant of Route 5
2-Amino-4-bromo-3-chlorophenol
Reactant of Route 6
Reactant of Route 6
2-Amino-4-bromo-3-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.